molecular formula C13H15NO3 B13975381 Methyl 4-(6-oxopiperidin-2-yl)benzoate

Methyl 4-(6-oxopiperidin-2-yl)benzoate

Cat. No.: B13975381
M. Wt: 233.26 g/mol
InChI Key: XQIUHFJXNTWGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(6-oxopiperidin-2-yl)benzoate is a benzoate ester derivative featuring a 6-oxopiperidin-2-yl substituent at the para position of the benzene ring. The piperidone moiety (6-oxopiperidine) introduces a cyclic amide structure, which confers unique conformational and electronic properties. This compound is of interest in medicinal chemistry due to the prevalence of piperidine/piperidone scaffolds in bioactive molecules, such as kinase inhibitors and central nervous system-targeting drugs.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 4-(6-oxopiperidin-2-yl)benzoate

InChI

InChI=1S/C13H15NO3/c1-17-13(16)10-7-5-9(6-8-10)11-3-2-4-12(15)14-11/h5-8,11H,2-4H2,1H3,(H,14,15)

InChI Key

XQIUHFJXNTWGPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCC(=O)N2

Origin of Product

United States

Preparation Methods

Diastereoselective Cuprate Addition and Reductive Amination

According to a 2005 study on 4-substituted-3-aminopiperidin-2-ones, a crucial step involves the diastereoselective addition of cuprate reagents to (E)-α,β-unsaturated esters to build the piperidin-2-one core with defined stereochemistry. This is followed by racemization-free reductive amination to install the amino group at the 3-position, enabling the synthesis of enantiomerically pure intermediates that can be further functionalized to yield methyl 4-(6-oxopiperidin-2-yl)benzoate derivatives.

Suzuki-Miyaura Cross-Coupling

A practical synthesis reported in Royal Society of Chemistry supplementary data describes the preparation of methyl 4-(tetrahydro-2H-pyran-2-yl)benzoate analogs via Suzuki-Miyaura cross-coupling. This involves:

  • Using methyl 4-bromobenzoate as the aryl halide component
  • Coupling with boronate esters derived from piperidinone precursors
  • Purification by flash column chromatography

This method can be adapted to prepare this compound by selecting appropriate boronate ester precursors bearing the 6-oxopiperidin-2-yl moiety.

Experimental Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cuprate addition to α,β-unsaturated ester Organocuprate reagent, low temperature, inert atmosphere Not specified Diastereoselective, stereochemically controlled
Reductive amination Mild reducing agent, racemization-free conditions Not specified Maintains enantiopurity
Suzuki coupling Methyl 4-bromobenzoate, boronate ester, Pd catalyst, base ~99% Purified by flash chromatography
Work-up and purification Extraction with ethyl acetate, washing with water and brine, drying with sodium sulfate Standard organic work-up

Purification and Characterization

Purification typically involves flash column chromatography using silica gel with gradient elution (e.g., 20% ethyl acetate in hexane). The final compounds are isolated as white amorphous solids with high purity. Characterization includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
  • Mass spectrometry for molecular weight verification
  • Optical rotation measurements to confirm stereochemistry (where applicable)

Summary Table of Preparation Methods

Method Key Reaction Type Advantages Limitations Reference
Diastereoselective Cuprate Addition + Reductive Amination Nucleophilic addition + reductive amination High stereochemical control; enantiopure products Requires organometallic reagents; sensitive conditions
Suzuki-Miyaura Cross-Coupling Palladium-catalyzed cross-coupling High yield; scalable; mild conditions Requires boronate ester precursors

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-oxopiperidin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-(6-oxopiperidin-2-yl)benzoic acid.

    Reduction: Methyl 4-(6-hydroxypiperidin-2-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(6-oxopiperidin-2-yl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(6-oxopiperidin-2-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The piperidinone ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Piperazine-Linked Quinoline Derivatives (C1–C7)

A series of methyl benzoate derivatives with piperazine-linked quinoline-carbonyl groups (e.g., C1–C7 in ) share structural similarities with the target compound. Key differences lie in the substituents on the quinoline-phenyl ring (Table 1).

Table 1: Substituent Effects on Piperazine-Linked Quinoline Derivatives

Compound Substituent (R) Notable Properties
C1 Phenyl Baseline analog; moderate solubility in ethyl acetate
C2 4-Bromophenyl Enhanced reactivity in cross-coupling due to Br
C3 4-Chlorophenyl Increased lipophilicity; potential antimicrobial activity
C4 4-Fluorophenyl Improved metabolic stability (C-F bond inertness)
C5 4-(Methylthio)phenyl Sulfur-containing group; possible redox activity
C6 4-Methoxyphenyl Increased polarity due to OCH₃; higher aqueous solubility
C7 4-(Trifluoromethyl)phenyl High lipophilicity; common in CNS drugs

Key Comparisons :

  • Solubility : Methoxy (C6) and fluorine (C4) substituents improve polar solubility, whereas bromo (C2) and trifluoromethyl (C7) groups increase hydrophobicity .
  • Synthetic Routes : All analogs were synthesized via crystallization from ethyl acetate, yielding solids characterized by ¹H NMR and HRMS .

Pyridine and Piperidine Analogs

  • Methyl 4-(6-bromopyridin-2-yl)benzoate (): Features a bromopyridine ring instead of piperidone. The pyridine’s aromaticity confers rigidity, contrasting with the flexible, hydrogen-bond-capable piperidone .
  • (6-Methyl-4-oxopyran-3-yl) benzoate (): Contains a pyranone (cyclic ester) vs. piperidone (cyclic amide). The pyranone’s lactone structure is more prone to hydrolysis than the stable amide bond in piperidone .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(6-oxopiperidin-2-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between piperidinone derivatives and benzoate precursors. For example, analogous compounds (e.g., methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) are synthesized via coupling reactions in solvents like DMF, using catalysts such as Na₂S₂O₅ to facilitate cyclization . Optimization may include adjusting stoichiometry, temperature (e.g., reflux conditions), and purification via column chromatography or crystallization. Monitoring reaction progress with TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing piperidinone and ester carbonyl signals .
  • HRMS (High-Resolution Mass Spectrometry) : For exact mass validation .
  • X-ray crystallography : Resolves absolute configuration and crystal packing; SHELXL/SHELXS software is widely used for refinement .
    Physical properties (e.g., melting point, logP) should align with computational predictions (e.g., using tools like Gaussian for DFT calculations) .

Q. How should researchers handle safety considerations during synthesis and handling?

While specific toxicity data for this compound may be limited, general precautions include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact .
  • Conducting reactions in fume hoods to minimize inhalation risks.
  • Storing the compound in sealed containers under dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR to identify exchange broadening .
  • X-ray crystallography to confirm solid-state conformation .
  • Computational modeling (DFT) to compare theoretical and experimental spectra .

Q. What methodologies are suitable for studying the compound’s electronic properties and reactivity?

  • Absolute hardness (η) and electronegativity (χ) : Calculated via ionization potential (I) and electron affinity (A) using the equations η = ½(I - A) and χ = ½(I + A) .
  • Frontier molecular orbital analysis : Predicts sites of nucleophilic/electrophilic attack .
  • HPLC-MS : Tracks degradation products under stress conditions (e.g., pH, temperature) to assess stability .

Q. How can structural analogs be designed to enhance biological activity or solubility?

  • Piperidinone ring modifications : Introducing substituents (e.g., halogens, methyl groups) to modulate lipophilicity (logP) .
  • Ester hydrolysis : Replacing the methyl ester with hydrophilic groups (e.g., carboxylic acid) to improve aqueous solubility .
  • Structure-activity relationship (SAR) studies : Systematic variation of substituents followed by bioactivity screening (e.g., enzyme inhibition assays) .

Q. What strategies address low crystallinity in X-ray diffraction studies?

  • Co-crystallization : Using co-formers (e.g., carboxylic acids) to improve crystal lattice stability .
  • High-throughput screening : Testing multiple solvents (e.g., ethyl acetate, methanol) and temperatures for optimal crystal growth .
  • Twinned data refinement : Employing SHELXL’s TWIN command to resolve overlapping reflections .

Data Interpretation and Validation

Q. How can researchers validate purity and identity when commercial standards are unavailable?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values .
  • Spiking experiments : Add a known derivative (e.g., hydrolyzed product) to confirm retention times in HPLC .
  • Elemental analysis : Ensure C/H/N ratios match theoretical values within 0.4% deviation .

Q. What statistical methods are recommended for analyzing dose-response data in biological studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests : Identify significant differences between analog activities .
  • Principal component analysis (PCA) : Correlate structural features with bioactivity trends .

Advanced Instrumentation

Q. How can cryo-EM or microED complement X-ray crystallography for structural analysis?

While X-ray crystallography remains the gold standard for small molecules, microED (micro-electron diffraction) is advantageous for nanocrystalline samples. Cryo-EM may resolve flexible regions (e.g., pendant ester groups) in larger assemblies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.